2,4-o-Benzylidene-d-glucitol

Description

Historical Context and Evolution of Research on Benzylidene Glucitol Derivatives

The journey of benzylidene glucitol derivatives began over a century ago with the synthesis of 1,3:2,4-dibenzylidene-D-sorbitol (DBS) by Meunier in 1891 through the condensation of D-sorbitol and benzaldehyde (B42025). rsc.org Initially, the research focus was on the gel-forming properties of these compounds in organic solvents. rsc.org A significant resurgence of interest in these low-molecular-weight gelators occurred in the 1940s, partly driven by wartime needs for specialized materials. rsc.org

The synthesis of 2,4-o-Benzylidene-d-glucitol itself is achieved through the reaction of D-sorbitol with benzaldehyde, typically in the presence of an acid catalyst like hydrochloric acid and water. chemicalbook.comgoogle.com Over the decades, research has evolved to refine the synthesis and to understand the complex structures and properties of the various isomers produced, including mono-, di-, and tri-substituted benzylidene derivatives. rsc.org In 1942, significant progress was made in confirming that DBS was a single species rather than a mixture of isomers, though by-products like the mono- and tri-substituted versions were often present. rsc.org

The latter half of the 20th century and the early 21st century have seen an expansion of research into the applications of these derivatives, moving beyond simple gelation to areas like polymer science and stereoselective synthesis. rsc.orgnih.gov The development of advanced analytical techniques has been crucial in elucidating the precise molecular structures and understanding the mechanisms behind their unique properties. rsc.org

Academic Significance in Carbohydrate Chemistry and Beyond

The academic significance of this compound and its parent compound, D-sorbitol, is substantial within carbohydrate chemistry. Benzylidene acetals, such as the one in this compound, are pivotal as protecting groups in the synthesis of complex carbohydrate-based molecules. researchgate.net Their ability to be selectively opened under reductive conditions to yield either a free 4-OH or 6-OH group is a key advantage, enabling the synthesis of highly functionalized chiral intermediates. researchgate.netnku.edu This regioselective cleavage is instrumental in diversity-oriented synthesis, a powerful methodology for creating libraries of structurally diverse small molecules for biological screening. researchgate.netnku.edu

Beyond their role as protecting groups, these compounds are model systems for studying stereoselectivity in chemical reactions. The rigid, chair-like conformation imposed by the benzylidene acetal (B89532) influences the stereochemical outcome of reactions at other positions on the glucitol backbone. nih.gov For instance, the presence of a 4,6-O-benzylidene acetal in galactopyranose derivatives typically directs reactions to favor the formation of α-glycosides. nih.gov The study of the reductive opening of benzylidene acetals has revealed different mechanistic pathways depending on the reagents and solvents used, providing deep insights into reaction mechanisms. nih.gov

Overview of Key Research Domains for this compound Analogues

The research on analogues of this compound is diverse and spans multiple scientific disciplines. A primary area of investigation is in materials science, particularly in the development of low-molecular-weight gelators (LMWGs). rsc.orgnottingham.ac.uk Derivatives of dibenzylidene sorbitol (DBS) are renowned for their ability to form self-assembling fibrillar networks in a wide range of organic solvents, leading to the formation of gels. rsc.orgresearchgate.net This "butterfly-like" structure, with the benzylidene "wings" and sorbitol "body," underpins their gelation mechanism. rsc.orgresearchgate.net These gels have potential applications in personal care products, dental composites, and even energy technology. rsc.org

In polymer science, DBS derivatives, including those with substituted benzylidene rings like di-para-methylbenzylidenesorbitol (MDBS), are widely used as nucleating and clarifying agents for polymers such as polypropylene (B1209903). google.comippi.ac.irresearchgate.net They dissolve in the molten polymer and, upon cooling, form a fine network of nanofibrils that act as nucleation sites for polymer crystallization, leading to improved transparency and mechanical properties. ippi.ac.ir

Furthermore, the chiral nature of these compounds makes them valuable in stereoselective synthesis and as chiral resolving agents for separating enantiomers. ontosight.aitandfonline.com The synthesis of various derivatives, by modifying either the aromatic rings or the free hydroxyl groups on the sorbitol backbone, continues to be an active area of research to create new materials with tailored properties for applications ranging from environmental remediation to tissue engineering. rsc.orgresearchgate.net

Detailed Research Findings

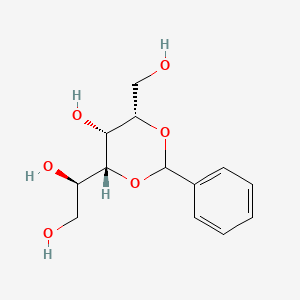

The synthesis of this compound from D-sorbitol and benzaldehyde is a well-established procedure. chemicalbook.com The compound's structure features a six-membered 1,3-dioxane (B1201747) ring formed by the acetal linkage between the C2 and C4 hydroxyl groups of the glucitol chain and the benzaldehyde molecule. This leaves the hydroxyl groups at positions 1, 3, 5, and 6 available for further functionalization.

The physical and chemical properties of this compound are documented in chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H18O6 | nih.gov |

| Molecular Weight | 270.28 g/mol | nih.gov |

| IUPAC Name | (2R,3R,4R,5S)-1-(2-phenyl-1,3-dioxan-4-yl)pentane-1,2,3,4,5-pentaol | nih.gov |

| CAS Number | 61340-09-8 | chemicalbook.comnih.gov |

| XLogP3 | -0.6 | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 270.11033829 Da | nih.gov |

| Monoisotopic Mass | 270.11033829 Da | nih.gov |

| Topological Polar Surface Area | 99.4 Ų | nih.gov |

| Heavy Atom Count | 19 | nih.gov |

This table is interactive. Users can sort and filter the data.

Research into the derivatives of benzylidene glucitol has led to the development of compounds with enhanced properties for specific applications. For example, the introduction of methyl groups on the benzylidene rings, as in di-(p-methylbenzylidene) sorbitol, improves its performance as a nucleating agent in polymers. researchgate.net The study of mono-, di-, and tri-benzylidene derivatives of sorbitol has shown that the degree of substitution significantly affects their polarity and solubility in polymer matrices, which in turn influences their effectiveness as nucleating agents. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[(4R,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9(16)12-11(17)10(7-15)18-13(19-12)8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11-,12-,13?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTHQPNUYCELPZ-CEHFSTBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2OC(C(C(O2)C(CO)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309000 | |

| Record name | 2,4-O-Benzylidene-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77340-95-5 | |

| Record name | 2,4-O-Benzylidene-D-glucitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77340-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-O-Benzylidene-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role of 2,4 O Benzylidene D Glucitol As a Chiral Building Block and Auxiliary in Asymmetric Synthesis

Stereochemical Control in Organic Transformations Facilitated by Glucitol Scaffolds

The utility of glucitol scaffolds in stereocontrolled synthesis stems from their well-defined arrangement of stereocenters. The introduction of a 2,4-O-benzylidene group locks the flexible acyclic glucitol chain into a more rigid chair-like conformation. This conformational rigidity is crucial for asymmetric induction, as it exposes the remaining free hydroxyl groups (at C1, C3, C5, and C6) in a predictable spatial arrangement.

This fixed structure influences the stereochemical outcome of reactions in several ways:

Steric Hindrance: The bulky benzylidene group directs incoming reagents to the less hindered face of the molecule, leading to high diastereoselectivity in reactions such as alkylations, reductions, and epoxidations of nearby functional groups.

Chelation Control: The remaining free hydroxyl groups can act as directing groups, coordinating with metal catalysts or reagents to deliver them to a specific side of the molecule.

Conformational Influence: In reactions involving the glucitol backbone itself, such as cyclization or rearrangement, the rigid benzylidene acetal (B89532) pre-organizes the molecule into a conformation that favors the formation of one stereoisomer over others. The presence of the benzylidene moiety can influence the stereochemistry of glycosylation reactions, for example, by conferring rigidity that affects the formation of the desired product. researchgate.netnih.gov

The predictable stereocontrol exerted by the benzylidene-protected glucitol scaffold makes it a powerful tool for transferring chirality from a readily available starting material to a complex, high-value synthetic target.

Applications in the Enantioselective Synthesis of Complex Molecular Architectures

The defined stereochemistry and multiple functionalization points of 2,4-o-benzylidene-d-glucitol make it an ideal starting material for the enantioselective synthesis of diverse and complex molecules.

This compound serves as a scaffold for the construction of new stereocenters and cyclic systems. The free hydroxyl groups can be selectively functionalized and elaborated. For instance, selective oxidation of the primary hydroxyl groups followed by Wittig-type reactions or Grignard additions can generate new carbon-carbon bonds. The inherent chirality of the glucitol backbone directs these additions to create new chiral centers with high diastereoselectivity.

Furthermore, the terminal and internal hydroxyl groups can be converted into leaving groups or nucleophiles to facilitate intramolecular cyclization reactions. This strategy allows for the synthesis of highly functionalized chiral carbocycles, such as cyclopentanes and cyclohexanes, where the stereochemistry of the ring substituents is dictated by the original stereocenters of the glucitol starting material.

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. mdpi.com They are potent inhibitors of glycosidases and have significant therapeutic potential. nih.gov this compound is a valuable precursor for these molecules. A common synthetic strategy involves the selective functionalization of the C1 and C6 primary hydroxyls. For example, these positions can be converted to azides, which are then reduced to amines. Subsequent intramolecular reductive amination can form the desired piperidine (B6355638) ring of the iminosugar scaffold, such as 1-deoxynojirimycin (B1663644) (DNJ). mdpi.com The benzylidene group serves as a crucial protecting group for the C2 and C4 hydroxyls during these transformations.

Similarly, nucleoside analogues, which are key compounds in antiviral and anticancer therapies, can be synthesized from glucitol derivatives. researchgate.netnih.gov The synthesis involves attaching a nucleobase (or a precursor) to the C1 position of the glucitol backbone. The 2,4-O-benzylidene group protects the internal hydroxyls while the C1 hydroxyl is activated for coupling with the heterocyclic base. Subsequent chemical modifications and deprotection steps yield the final nucleoside analogue.

Auxiliary Incorporation and Efficient Removal Methodologies

The benzylidene acetal functions as a protecting group that is stable under a wide range of conditions but can be efficiently removed when no longer needed. nih.gov Its incorporation and cleavage are critical steps in the synthetic utility of this compound.

The incorporation of the benzylidene group is typically achieved through the reaction of D-glucitol (sorbitol) with benzaldehyde (B42025) or benzaldehyde dimethyl acetal under acidic catalysis. researchgate.netchemicalbook.com This reaction preferentially forms the thermodynamically stable six-membered ring across the C2 and C4 hydroxyl groups.

The removal, or deprotection, of the benzylidene acetal is a well-established process that can be accomplished through several methods, allowing for flexibility in complex synthetic routes. The choice of method depends on the other functional groups present in the molecule. tandfonline.com

Interactive Data Table: Methods for Benzylidene Acetal Cleavage

| Method | Reagents and Conditions | Selectivity and Notes |

| Acidic Hydrolysis | Acetic acid, trifluoroacetic acid (TFA), or other dilute mineral acids in the presence of water. | Common and straightforward method. Can be harsh and may cleave other acid-labile groups like silyl (B83357) ethers or other acetals. nih.gov |

| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C). | A mild, neutral method that cleaves the acetal to yield the diol. Can simultaneously reduce other functional groups like alkenes, alkynes, or remove benzyl (B1604629) ethers. nih.gov |

| Catalytic Transfer Hydrogenation | Triethylsilane (Et₃SiH) and 10% Pd/C in methanol. | An operationally simple and high-yielding alternative to using flammable hydrogen gas. nih.govsemanticscholar.org |

| Lewis Acid-Mediated Cleavage | Tin(II) chloride (SnCl₂), BF₃·OEt₂, or FeCl₃. | Can offer high selectivity, leaving other protecting groups like benzoyl, acetyl, and even other acetonides intact. tandfonline.comacs.org |

| Oxidative Cleavage | RuCl₃-NaIO₄. | This method directly oxidizes the benzylidene acetal, converting the C6 position into a carboxylic acid, which is useful for synthesizing uronic acids. semanticscholar.org |

Supramolecular Chemistry and Self Assembly Research of 2,4 O Benzylidene D Glucitol Derivatives

Mechanistic Investigations of Self-Assembly Phenomena

The formation of gels by 2,4-o-Benzylidene-d-glucitol derivatives is predicated on the spontaneous organization of individual molecules into larger, ordered structures. This process is driven by a combination of intermolecular forces, with the specific contributions of each varying depending on the molecular structure of the gelator and the nature of the solvent environment. whiterose.ac.uk The "butterfly-like" conformation of DBS, with the sorbitol backbone as the "body" and the benzylidene groups as the "wings," provides the necessary molecular recognition motifs for self-assembly. whiterose.ac.ukresearchgate.netresearchgate.net

Role of Hydrogen Bonding Networks in Assembly

Hydrogen bonding plays a pivotal role in the self-assembly of this compound derivatives. The free hydroxyl groups on the sorbitol backbone are critical for forming intermolecular hydrogen bonds, which act as a primary driving force for the aggregation of gelator molecules. whiterose.ac.uk Studies have shown that all the free hydroxyl groups of the sorbitol moiety are involved in strong hydrogen bonding within the assembled fibrillar network. acs.orgnih.gov

In non-polar solvents, intermolecular hydrogen bonding, particularly involving the 6-OH group, is a key factor in promoting self-assembly. whiterose.ac.ukresearchgate.net Research involving the selective protection of hydroxyl groups has demonstrated that the terminal 6-OH group is crucial for gelation, as its conversion to a methoxy group inhibits the process. whiterose.ac.uk In contrast, protection of the 5-OH group still permits gel formation, highlighting the specific importance of the 6-OH group as a hydrogen bond donor. whiterose.ac.uk

The strength and nature of these hydrogen bonding interactions can be influenced by the solvent. In polar, protic solvents, competition from solvent molecules for hydrogen bonding can diminish the role of intermolecular hydrogen bonds between gelator molecules. whiterose.ac.uk Conversely, in less polar environments, these interactions become more dominant in directing the assembly process. whiterose.ac.uk

Contributions of Pi-Pi Stacking Interactions to Supramolecular Architecture

Alongside hydrogen bonding, π-π stacking interactions between the aromatic benzylidene "wings" of the this compound molecules are a significant contributor to the stability of the self-assembled structures. whiterose.ac.uknih.govnih.gov These non-covalent interactions, arising from the overlap of π-orbitals in adjacent aromatic rings, help to stabilize the supramolecular framework. nih.govnih.gov

The orientation of these interactions can vary, including face-to-face (sandwich), edge-to-face, and displaced (slip-stacked) arrangements. youtube.com In the context of DBS derivatives, studies have indicated the presence of T-shaped (point-to-face) orientations between molecules. UV spectroscopy of gels formed by DBS and its derivatives often shows a red shift in the K bands of the benzene (B151609) rings, which is indicative of π-π stacking and confirms its role as a driving force for self-assembly. researchgate.net

In polar solvents, where hydrogen bonding between gelator molecules is less favored, π-π stacking and solvophobic interactions become more critical in driving the self-assembly process. whiterose.ac.uk For some derivatives in polar environments, molecules stack on top of each other due to strong parallel-displaced π interactions, leading to the formation of nonhelical nanostructures. researchgate.netnih.govacs.org

Solvent Effects on Self-Assembly Modes and Morphology

The solvent environment has a profound impact on the self-assembly mechanism and the resulting morphology of the supramolecular structures formed by this compound derivatives. whiterose.ac.ukresearchgate.netresearchgate.net The polarity of the solvent is a particularly critical factor that can dictate the dominant intermolecular interactions. whiterose.ac.uk

In non-polar solvents, intermolecular hydrogen bonding is the primary driver of self-assembly. whiterose.ac.uk This can lead to the formation of helical fibers, as differential stacking interactions on either side of the molecule cause the resulting oligomers to twist to minimize energy. whiterose.ac.ukresearchgate.netnih.gov The diameter of these fibrils has been observed to decrease with increasing solvent polarity.

Conversely, in polar solvents, the gelator molecules may adopt a more rigid, planar-like structure. researchgate.netnih.govacs.org In these environments, strong parallel-displaced π-π stacking interactions can become the dominant force, leading to the formation of smooth, non-helical fibers. researchgate.netnih.gov The ability of the solvent to form hydrogen bonds also plays a significant role, with high polarity solvents potentially favoring hydrogen bonding between the gelator and the solvent, which can lead to dissolution rather than gel formation. whiterose.ac.uk The interplay between the gelator and solvent interactions ultimately determines the final structure, and by mixing solvents of different polarities, it is possible to obtain intermediate structures like twisted ribbons. researchgate.netnih.gov

Morphological Characterization of Self-Assembled Structures

The supramolecular structures formed by the self-assembly of this compound and its derivatives exhibit distinct morphologies that can be investigated using various microscopic and analytical techniques. These structures are typically composed of nano-scale fibrils that entangle to form a three-dimensional network responsible for immobilizing the solvent and creating a gel. researchgate.net

Formation and Analysis of Nanofibers and Fibrillar Networks

The fundamental building blocks of the gels formed by this compound derivatives are nanofibers. acs.orgnih.gov Electron microscopy studies have confirmed the presence of these rigid, twisted nanofibrils, with diameters typically in the range of 10 to 21 nanometers. acs.orgnih.govcapes.gov.br These individual fibrils intertwine and branch to create a complex, sample-spanning fibrillar network. researchgate.net

The morphology of these nanofibers can be influenced by the solvent. In non-polar solvents, the nanofibers often exhibit a helical or rope-like structure. researchgate.netnottingham.ac.uk In contrast, in polar solvents, smoother, non-helical fibers are more commonly observed. researchgate.netnih.gov The formation of these networks is a thermally reversible process, with the structures becoming more pronounced as the concentration of the gelator increases. capes.gov.br

| Solvent Polarity | Dominant Interaction | Fiber Morphology | Typical Diameter (nm) |

|---|---|---|---|

| Non-Polar | Hydrogen Bonding | Helical, Twisted, Rope-like | ~15-21 |

| Polar | π-π Stacking | Smooth, Non-helical | ~10 |

Microscopic Studies of Gelator Organization

Various microscopy techniques are employed to visualize and characterize the organization of this compound derivative gelators within the supramolecular network. Polarized light microscopy can reveal thermally reversible, birefringent features that become more distinct with higher gelator concentrations. capes.gov.br These features are indicative of the ordered, crystalline nature of the self-assembled structures. capes.gov.br

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide more detailed visualization of the nanofibrillar network. researchgate.netresearchgate.net SEM images often show entangled, fiber-like aggregates that form the three-dimensional gel network. researchgate.netresearchgate.net TEM can further confirm the presence of these nanofibrils and their dimensions. capes.gov.br These microscopic studies have been crucial in understanding how derivatives with different substituents, such as additional alkyl groups, can lead to nanofibers with larger diameters due to increased steric hindrance that facilitates self-assembly.

Rheological Studies of Organogels and Hydrogels Derived from Glucitol Benzylidene Analogues

The self-assembly of this compound and its analogues into three-dimensional fibrillar networks results in the formation of thermoreversible physical gels. The mechanical properties of these soft materials are critically important for their application and are extensively studied using rheology, the science of the flow and deformation of matter. Rheological studies provide fundamental insights into the gel's internal structure, strength, and stability in response to external forces, temperature changes, and concentration variations.

Viscoelastic Properties and Gel Strength Investigations

Gels derived from glucitol benzylidene analogues exhibit characteristic viscoelastic behavior, possessing both solid-like elastic and liquid-like viscous properties. These properties are typically quantified using oscillatory rheology, which measures the material's response to a small, sinusoidally oscillating strain or stress. The key parameters derived from these tests are the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

For a true gel, the storage modulus is significantly greater than the loss modulus (G' >> G''), and both moduli are largely independent of frequency, indicating a stable, solid-like network structure. researchgate.netdirpub.org Research on gels formed from 1,3:2,4-di-O-benzylidene-d-sorbitol (DBS), a common analogue, demonstrates that at concentrations of 2% w/w, both G' and G'' are mostly independent of frequency, whereas 0.5% gels show some frequency dependence. researchgate.net This signifies that higher concentrations lead to a more robust and entangled fibrillar network.

The gel strength, often correlated with the magnitude of G', is highly dependent on the concentration of the gelling agent. researchgate.net As the concentration of the gelator increases, the density of the fibrillar network rises, leading to stronger, more rigid gels. whiterose.ac.uk This relationship can be described by a power-law scaling, where the plateau modulus (G°N) is proportional to the square of the concentration (c²), a finding that aligns with entanglement theory.

The specific molecular structure of the gelator also plays a crucial role. For instance, oscillatory rheology studies have revealed that gels made from 2,4-(4-isopropylbenzylidene)-D-sorbitol (MBS-iPr) exhibit appreciably higher strength and elasticity than those made from 1,3:2,4-di(4-isopropylbenzylidene)-D-sorbitol (DBS-iPr), irrespective of the solvent used. nottingham.ac.uk Furthermore, the nature of the solvent, particularly its polarity and hydrogen-bonding capability, has a significant effect on the viscoelastic properties of the resulting gels. researchgate.net

| Factor | Observation | Rheological Impact | Source |

|---|---|---|---|

| Concentration | Higher gelator concentration | Increases gel strength (G') and network robustness. At low concentrations, G' and G'' may be frequency-dependent. | researchgate.netwhiterose.ac.uk |

| Molecular Structure | Mono-substituted analogues (e.g., MBS-iPr) vs. di-substituted analogues (e.g., DBS-iPr) | Mono-substituted analogues can form stronger and more elastic gels. | nottingham.ac.uk |

| Solvent Properties | Solvent polarity and hydrogen-bonding ability | Significantly affects the self-assembly process and the final viscoelastic properties of the gel. | researchgate.net |

| Frequency | Frequency dependence of moduli | In robust gels (higher concentration), G' and G'' are largely independent of frequency. | researchgate.netdirpub.org |

Applications of 2,4 O Benzylidene D Glucitol in Advanced Materials Science Research

Integration into Polymeric Materials and Polymer Nucleation Studies

Derivatives of benzylidene sorbitol are widely utilized as nucleating and clarifying agents for semi-crystalline polymers, most notably polypropylene (B1209903). tu-darmstadt.deredalyc.org The integration of these additives into a polymer melt facilitates the crystallization process, leading to significant improvements in the material's physical and optical properties. tu-darmstadt.degoogle.com

The primary function of a nucleating agent is to provide sites for the initiation of crystal growth as the polymer cools from a molten state. google.com Compounds like 2,4-o-Benzylidene-d-glucitol and its analogues, such as dibenzylidene sorbitol (DBS), self-assemble into a fine, fibrillar network within the polymer matrix. redalyc.org This network acts as a template, inducing the formation of a larger number of smaller polymer crystals. google.com This process offers several manufacturing and performance advantages:

Increased Crystallization Temperature: The presence of nucleation sites allows crystallization to occur at a higher temperature, which can reduce molding cycle times in industrial processes like injection molding. redalyc.orggoogle.com

Improved Mechanical Properties: The resulting morphology of smaller, more numerous spherulites can lead to enhanced stiffness and impact resistance. google.com

Enhanced Optical Clarity: For polymers like polypropylene, the smaller crystal size reduces the scattering of visible light, transforming the typically hazy material into a highly transparent one. This has earned these additives the dual title of "nucleating and clarifying agents". redalyc.orggoogle.com

Research has demonstrated that the efficiency of these sorbitol-based nucleating agents is dependent on their concentration and chemical structure. researchgate.net Even at low concentrations, a significant increase in the crystallization rate of polypropylene can be observed. redalyc.orgresearchgate.net Different derivatives, including those with substitutions on the benzylidene rings, have been synthesized to optimize performance and compatibility with various polymer systems. google.comresearchgate.net

Table 1: Effect of Sorbitol-Based Additives on Polypropylene Properties

| Property | Effect of Additive | Scientific Rationale |

| Crystallization Rate | Accelerated | Provides heterogeneous nuclei, increasing the number of crystal growth sites. redalyc.org |

| Crystallization Temperature | Increased | Allows for solidification at higher temperatures during processing. google.com |

| Optical Clarity (Haze) | Reduced | Forms smaller spherulites that scatter less light. google.com |

| Stiffness | Increased | A higher degree of crystallinity and uniform morphology enhances rigidity. google.com |

| Molding Cycle Time | Reduced | Faster solidification allows for quicker removal of parts from molds. google.com |

Development of Low-Molecular-Weight Gelators for Diverse Organic Solvents

This compound belongs to a class of compounds known as low-molecular-weight gelators (LMWGs). biomedres.usnih.gov These are small molecules capable of self-assembling in a solvent to create a three-dimensional network that immobilizes the liquid, forming a gel. biomedres.usbiomedres.us This process is driven by non-covalent interactions, including hydrogen bonding, π-π stacking between the aromatic rings, and van der Waals forces. biomedres.usmdpi.com

The "butterfly-like" structure of dibenzylidene sorbitol derivatives is crucial for their gelation ability. rsc.orgrsc.org The sorbitol backbone and the benzylidene "wings" provide the necessary molecular recognition motifs that drive the self-assembly into sample-spanning fibrillar networks. rsc.orgrsc.org These supramolecular gels are physically cross-linked and often thermoreversible, meaning they can transition between a gel and a liquid state with changes in temperature. biomedres.us

Derivatives of benzylidene sorbitol have been shown to be effective organogelators, capable of gelling a wide array of organic solvents. nih.govrsc.org Research into carbohydrate-based LMWGs, including those derived from D-glucitol, has highlighted their versatility. The gelation properties can be finely tuned by modifying the molecular structure of the gelator. biomedres.us For instance, the introduction of different functional groups can alter the strength of the intermolecular interactions, thereby influencing the gelator's effectiveness in different solvents. mdpi.com

Table 2: Solvents Gelled by Benzylidene Sorbitol Derivatives

| Solvent Class | Specific Examples |

| Aromatic Solvents | Toluene, Xylene |

| Alcohols | Ethanol, Ethylene Glycol |

| Oils | Pump Oil, Silicone Oil |

| Halogenated Solvents | Chloroform, Dichloromethane |

| Polar Aprotic Solvents | DMSO (in mixtures with water) |

This table represents a compilation of solvents gelled by various dibenzylidene sorbitol derivatives as reported in the literature. nih.govrsc.org

Research into Dental Composites and Related Formulations

In the field of dentistry, resin-based composites are widely used for restorations. These materials typically consist of a polymer matrix, often based on dimethacrylate monomers like BisGMA and UDMA, filled with inorganic particles. upb.ro The degree of conversion—the extent to which the liquid monomers polymerize into a solid network—is a critical factor determining the final mechanical properties and biocompatibility of the composite. upb.ro

Research has explored the use of dibenzylidene sorbitol (DBS) derivatives as additives to improve the polymerization process of these dental resins. upb.roresearchgate.net The incorporation of these organogelators into the monomer mixture can increase its viscosity. upb.ro This increase may lead to a phenomenon known as the "Trommsdorff gel effect," where the polymerization rate increases at high viscosities because the mobility of growing polymer chains is reduced, decreasing the rate of termination reactions. upb.ro

A study investigating the addition of DBS to ethoxylated-BisGMA found that the vinyl group conversion increased, suggesting a more complete polymerization. upb.ro Functionalized derivatives of DBS have also been synthesized and evaluated for their ability to be incorporated into dental materials obtained through photopolymerization, indicating an active area of research aimed at enhancing the durability and performance of dental composites. researchgate.net

Exploration in Liquid Crystalline Materials Development

The development of liquid crystalline materials is another area where the structural characteristics of benzylidene sorbitol derivatives have potential applications. rsc.orgrsc.org Liquid crystals are phases of matter that exhibit properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of long-range orientational order.

The rigid, butterfly-like conformation of molecules like this compound is a key feature that makes them candidates for forming such ordered mesophases. rsc.orgrsc.org This molecular architecture is conducive to the types of intermolecular packing and alignment necessary for liquid crystalline behavior. While this remains an emerging area of application, the potential for DBS derivatives to be used as components in the design of new liquid crystalline materials has been noted in scientific reviews. rsc.orgrsc.org Their ability to self-assemble into ordered structures, fundamental to their role as gelators and nucleating agents, also underpins their potential in this field.

Design of Stimuli-Responsive Materials and Controlled Release Systems

Stimuli-responsive, or "smart," materials are designed to undergo significant changes in their physical or chemical properties in response to external triggers. nih.govmdpi.com These triggers can be internal (e.g., pH, redox potential) or external (e.g., temperature, light). nih.gov This capability makes them highly attractive for applications such as targeted drug delivery and controlled release systems. nih.govsigmaaldrich.com

The benzylidene acetal (B89532) linkage in this compound is susceptible to cleavage under acidic conditions. This chemical property is the basis for its exploration in pH-responsive materials. mdpi.com For instance, a hydrogel formed by a network of these molecules can be designed to be stable at a neutral pH but to disassemble in a more acidic environment, such as that found in tumor tissues or within cellular endosomes. mdpi.comnih.gov

This disassembly process can be used to release an entrapped therapeutic agent in a spatially and temporally controlled manner. nih.gov Research on related carbohydrate-based gelators has demonstrated this principle. A hydrogelator containing a benzylidene acetal group was studied for the encapsulation and release of drugs. The release was found to be faster at a lower pH due to the acid-labile nature of the gelator molecule, confirming the potential for these systems in on-demand drug delivery. mdpi.com

Advanced Structural Characterization and Conformational Analysis of 2,4 O Benzylidene D Glucitol and Its Derivatives

X-ray Crystallography for Molecular Conformation and Crystal Packing

Studies on related molecules, such as derivatives of 2-(4-(diphenylamino)benzylidene) malononitrile, have demonstrated how different crystallization conditions can lead to distinct crystal forms (polymorphs) with different packing arrangements, such as orthorhombic and monoclinic systems mdpi.com. Single-crystal X-ray diffraction of these compounds shows that molecular packing is heavily influenced by intermolecular forces like hydrogen bonding and π–π interactions mdpi.com. For instance, in the crystal structure of fluorinated D-glucose analogues, X-ray analysis has highlighted a clear separation of fluorinated sections from regions dominated by hydrogen bonding between hydroxyl groups researchgate.net. This type of structural analysis is critical for understanding how molecules like 2,4-o-Benzylidene-d-glucitol interact with each other to form a stable crystal lattice. The molecular packing in these crystals dictates macroscopic properties and is essential for designing materials with specific characteristics researchgate.net.

Table 1: Representative Crystallographic Data for a Benzylidene Acetal (B89532) Derivative Note: Data for a closely related class of compounds is presented to illustrate typical findings from X-ray crystallography.

| Parameter | Value | Significance |

| Crystal System | Monoclinic / Orthorhombic | Describes the basic geometric shape of the unit cell. |

| Space Group | P2₁, C2, etc. | Defines the symmetry elements within the unit cell. |

| Hydrogen Bonding Network | Extensive O-H···O interactions | Governs crystal packing and stabilizes the supramolecular structure. |

| Molecular Conformation | "Butterfly-like" for di-benzylidene derivatives | The rigid conformation adopted by the molecule in the solid state. rsc.org |

| π–π Interactions | Present between aromatic rings | Contribute to the stability of the crystal packing. mdpi.com |

Spectroscopic Investigations for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are indispensable for characterizing the structure of this compound, both in solution and in aggregated states. Each method provides unique insights into the molecular framework and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For complex molecules like sugar derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is used for complete structural elucidation iosrjournals.org.

The ¹H NMR spectrum provides information on the chemical environment of protons, their connectivity through scalar couplings (J-couplings), and their spatial proximity. For 1,3:2,4-dibenzylidene-d-sorbitol (DBS), a close isomer of this compound, specific NMR fingerprint patterns have been established using experimental data and Density Functional Theory (DFT) calculations to unambiguously determine its configuration nih.gov. The chemical shifts of the protons on the sorbitol backbone and the acetal protons are particularly diagnostic of the conformation. Acetylation of free hydroxyl groups causes a significant downfield shift (~1.5 ppm) of the attached proton's signal, which can be used to determine the number and position of free -OH groups chegg.com.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the glucitol chain and the benzylidene group are sensitive to the local geometry and electronic structure. Solid-state NMR has also been employed to study the structure of DBS in its gel state, revealing that the molecules are arranged in rigid nanofibrils where the free hydroxyl groups are involved in strong hydrogen bonding nih.gov.

Table 2: Typical NMR Chemical Shifts for Benzylidene-Protected Glucitol/Sorbitol Derivatives Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard. Values are approximate and can vary with solvent and specific substitution.

| Nucleus | Type of Atom | Typical Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | Aromatic (Phenyl) | 7.2 - 7.5 | Protons on the benzene (B151609) ring. |

| ¹H | Acetal (PhCH) | 5.5 - 6.0 | The single proton on the carbon linking the phenyl group to the two oxygen atoms. |

| ¹H | Glucitol Backbone (C-H) | 3.5 - 4.5 | Protons on the sugar alcohol chain; complex, often overlapping multiplets. chegg.com |

| ¹H | Hydroxyl (O-H) | Variable | Position is dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| ¹³C | Aromatic (Phenyl) | 125 - 140 | Carbons of the benzene ring. scielo.br |

| ¹³C | Acetal (PhCH) | 98 - 105 | The carbon of the acetal group. |

| ¹³C | Glucitol Backbone (C-O) | 60 - 85 | Carbons of the sugar alcohol chain bearing oxygen atoms. scielo.br |

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding primescholars.com. Hydrogen bonds play a critical role in the self-assembly of benzylidene glucitol derivatives into gel networks nih.gov.

The FTIR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The broadening of this peak is a classic sign of hydrogen bonding; as molecules aggregate, the strength and number of hydrogen bonds increase, leading to a more pronounced broadening and a shift to lower wavenumbers primescholars.comresearchgate.net.

Other key peaks include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic backbone (around 2850-2950 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and strong C-O stretching bands for the alcohol and acetal groups (in the 1000-1200 cm⁻¹ region) researchgate.net. Cryogenic IR spectroscopy combined with computational methods on related benzylidene-protected glucosyl cations has provided highly detailed analysis of the vibrational modes, confirming structural assignments nih.gov.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200 - 3500 (broad) | O-H stretch | Hydroxyl (-OH) | Indicates the presence of free hydroxyl groups and hydrogen bonding. researchgate.net |

| 3000 - 3100 | C-H stretch (aromatic) | Phenyl Ring | Confirms the presence of the benzylidene group. researchgate.net |

| 2850 - 3000 | C-H stretch (aliphatic) | Glucitol Backbone | Confirms the presence of the sugar alcohol chain. researchgate.net |

| ~1725 | C=O stretch | Carbonyl (if oxidized) | Often absent, but its presence would indicate oxidation. researchgate.net |

| 1450 - 1600 | C=C stretch | Aromatic Ring | Characteristic of the phenyl group. researchgate.net |

| 1000 - 1200 | C-O stretch | Acetal, Alcohol | Strong absorptions typical for the sugar and acetal moieties. |

UV-Vis and Fluorescence Spectroscopy for Aggregation and Interactions

UV-Visible (UV-Vis) and fluorescence spectroscopy are sensitive probes of the electronic structure of molecules and can be used to monitor aggregation and intermolecular interactions. The benzylidene group in this compound contains a phenyl ring, which is a chromophore that absorbs UV light.

The UV-Vis absorption spectrum typically shows bands corresponding to π-π* transitions within the aromatic ring researchgate.net. When molecules aggregate, π-π stacking between the phenyl rings of adjacent molecules can occur. This interaction alters the electronic environment and can lead to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λ_max) or a change in molar absorptivity.

Fluorescence spectroscopy can also provide information about the molecular environment. While this compound itself may not be strongly fluorescent, derivatives can be designed to be emissive. For such compounds, changes in the fluorescence emission spectrum (e.g., wavelength shifts, quenching, or enhancement) can signal aggregation events or interactions with other molecules researchgate.net. For example, studies on other aromatic systems have shown that intramolecular charge transfer (ICT) can lead to solvatochromism, where the emission color changes with solvent polarity, providing a way to probe the microenvironment of the molecule researchgate.net. These techniques are valuable for studying the initial stages of self-assembly and gel formation in solution nih.gov.

Electron Microscopy Studies (SEM, TEM) of Micro- and Nanostructures

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology of self-assembled structures at the micro- and nanoscale. For gelling agents like the related 1,3:2,4-di-O-benzylidene sorbitol (DBS), electron microscopy has been instrumental in characterizing the intricate fibrillar networks responsible for gelation nih.gov.

These studies reveal that upon cooling a hot solution, the molecules self-assemble into long, entangled fibers or ribbons, forming a three-dimensional network that immobilizes the solvent. TEM and SEM images of DBS gels show rigid, twisted nanofibrils with diameters typically in the range of 15 to 21 nm nih.gov. This morphology is a direct consequence of the directional, non-covalent interactions (primarily hydrogen bonding and π-π stacking) between the gelator molecules. The images provide direct visual evidence of the supramolecular structures that give the material its solid-like properties.

Table 4: Summary of Electron Microscopy Findings for Dibenzylidene Sorbitol Gels

| Technique | Observation | Typical Dimensions | Significance |

| SEM | Entangled three-dimensional fibrillar network | Micrometer scale | Visualizes the overall network structure that entraps the solvent. |

| TEM | Individual and bundled nanofibrils | 15-21 nm diameter | Reveals the fundamental building blocks of the gel network. nih.gov |

| AFM | Helical or twisted ribbon-like structures | Height ~10-20 nm | Provides higher resolution details of the fibril morphology and chirality. |

Differential Scanning Calorimetry (DSC) for Phase Transition and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For this compound, DSC can be used to determine key thermal properties such as the melting point (T_m) of the crystalline solid and the gel-to-sol transition temperature (T_gel) of its organogels.

When a crystalline sample is heated in a DSC, a sharp endothermic peak is observed at its melting point, corresponding to the energy required to break the crystal lattice. For a gel, heating will cause the dissolution of the self-assembled network, resulting in a broad endotherm corresponding to the T_gel. This transition temperature is an important characteristic of a gel, reflecting the stability of the supramolecular network. The enthalpy of this transition provides information about the strength of the intermolecular interactions holding the network together. DSC studies on oligomers derived from monosaccharides show distinct thermal events corresponding to copolymerization or other phase transitions, illustrating the utility of the technique in characterizing the thermal behavior of complex sugar-based materials researchgate.net.

Computational and Theoretical Investigations Pertaining to 2,4 O Benzylidene D Glucitol

Molecular Dynamics Simulations and Force Field Development for Self-Assembly

Molecular dynamics (MD) simulations offer a powerful method for observing the time-resolved behavior of molecules, providing detailed insights into the mechanisms of self-assembly. drexel.edu The accuracy of these simulations, however, is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system.

The development of accurate force fields for carbohydrates, including 2,4-o-Benzylidene-d-glucitol, presents unique challenges. nih.gov These molecules feature a high density of polar functional groups and significant conformational flexibility, making it difficult to model their electrostatic landscapes and geometric preferences accurately. nih.gov Force fields commonly used for carbohydrate simulations include CHARMM, AMBER/GLYCAM, and GROMOS. researchgate.net The parameterization process for these force fields often involves fitting to quantum mechanical calculations and experimental data to correctly reproduce molecular geometries, interaction energies, and conformational preferences. nih.gov For instance, recent approaches have utilized machine learning to refine multiple dihedral angle and atomic charge parameters, leading to significant improvements in reproducing experimental results for monosaccharides like β-glucose. nih.gov

MD simulations built upon these force fields can model the aggregation of individual this compound molecules from a random dispersion in a solvent into ordered, fibrillar networks. researchgate.netmdpi.com These simulations can reveal the critical intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the initial stages of aggregation and subsequent fiber growth. researchgate.netnih.gov While direct MD studies on this compound are not extensively documented in the provided results, extensive research on the closely related compound 1,3:2,4-Dibenzylidene-d-sorbitol (DBS) serves as an excellent model. researchgate.netwhiterose.ac.uk For DBS, simulations have shown that hydrogen bonding between the free hydroxyl groups and π-π interactions between the benzylidene "wings" are the primary driving forces for self-assembly. researchgate.netnih.govwhiterose.ac.uk The development of specialized force fields, potentially through differentiable simulations, continues to improve the predictive power of these models for complex systems like disordered proteins and could be applied to gelators.

| Parameter | Challenge | Development Strategy | Relevance to Self-Assembly |

|---|---|---|---|

| Atomic Charges | Accurately representing the complex electrostatic potential due to multiple polar hydroxyl groups. nih.gov | Fitting to quantum mechanical electrostatic potential (ESP) data; use of machine learning for optimization. nih.govnih.gov | Crucial for modeling hydrogen bonding and other electrostatic interactions that initiate aggregation. |

| Dihedral Angles (Torsions) | Capturing the correct energy barriers for rotation around key bonds, such as the C-O bonds of the glucitol backbone and the C-C bond to the phenyl ring. researchgate.net | Parameterization against quantum chemical energy scans of relevant molecular fragments. researchgate.net | Determines the conformational preferences of the molecule, which dictates how molecules pack together in an assembly. whiterose.ac.uk |

| Van der Waals Interactions | Modeling non-bonded interactions, including steric repulsion and dispersion forces (π-π stacking) between benzylidene groups. whiterose.ac.uk | Typically derived from fits to experimental liquid properties or high-level quantum calculations on model dimers. | Essential for simulating the correct packing density and the contribution of aromatic stacking to the stability of the fibrillar network. researchgate.netnih.gov |

| Solvent Model | Explicitly or implicitly accounting for the influence of the solvent on conformational preferences and intermolecular interactions. whiterose.ac.uk | Use of well-validated explicit water models (e.g., TIP3P) or implicit solvent models for computational efficiency. researchgate.net | The solvent plays a key role by competing for hydrogen bonds and influencing the hydrophobic/hydrophilic balance that drives assembly. whiterose.ac.uk |

Quantum Chemical Calculations of Conformational Preferences and Reactivity

Quantum chemical (QC) calculations, based on solving approximations to the Schrödinger equation, provide fundamental insights into the electronic structure, stability, and reactivity of molecules. For this compound, these methods are invaluable for determining the preferred three-dimensional structures and identifying sites susceptible to chemical reaction.

Beyond conformational analysis, QC calculations can predict molecular reactivity through the analysis of global and local descriptors derived from conceptual Density Functional Theory (DFT). chemrevlett.com By calculating properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ability to act as an electron donor or acceptor. chemrevlett.com The distribution of these orbitals and the calculated electrostatic potential map reveal the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. chemrevlett.com For this compound, the oxygen atoms of the hydroxyl and acetal (B89532) groups would be identified as key nucleophilic sites, while the hydrogen atoms of the hydroxyl groups would be primary electrophilic sites, highlighting their importance in hydrogen bonding. ethz.ch

| Calculated Property | Computational Method | Predicted Finding | Significance |

|---|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311G(d,p)). chemrevlett.com | The benzylidene ring adopts a stable, likely equatorial, conformation. The glucitol backbone maintains a chair-like pucker. whiterose.ac.uk | Defines the fundamental shape of the molecule, which is the basis for molecular recognition and self-assembly. |

| Conformational Energy | Conformational searches combined with DFT energy calculations. nih.gov | Identification of a global minimum energy structure and several low-energy conformers accessible at room temperature. nih.gov | Reveals the flexibility of the molecule and the ensemble of shapes it can adopt in solution, influencing the assembly process. |

| HOMO-LUMO Gap | DFT calculations. chemrevlett.com | A relatively large energy gap, indicating high kinetic stability. chemrevlett.com | Provides a measure of the molecule's overall reactivity; a larger gap suggests lower reactivity in chemical reactions not involving catalysts or high energy. |

| Electrostatic Potential (ESP) Map | DFT calculations. chemrevlett.com | Negative potential (red) localized on oxygen atoms; positive potential (blue) on hydroxyl hydrogens. | Visually identifies the nucleophilic and electrophilic sites, predicting the geometry of intermolecular hydrogen bonds. |

| Local Reactivity Indices (Fukui Functions) | DFT-based calculations. chemrevlett.com | Quantifies the reactivity of specific atoms, confirming hydroxyl oxygens as primary nucleophilic sites. chemrevlett.com | Offers a more quantitative prediction of the most likely sites for intermolecular interactions, such as hydrogen bond formation. |

In Silico Studies of Molecular Recognition and Gelation Mechanisms

In silico studies, encompassing techniques like molecular docking and molecular dynamics, are crucial for understanding how individual molecules of this compound recognize each other and assemble into the macroscopic gel network. mdpi.commdpi.com These studies bridge the gap between the properties of a single molecule and the emergent behavior of the bulk material.

The primary mechanism of molecular recognition for this class of molecules is hydrogen bonding. researchgate.netwhiterose.ac.uk Computational models can simulate the formation of extensive hydrogen-bond networks where the free hydroxyl groups of one molecule act as donors to the hydroxyl or acetal oxygens of a neighboring molecule. researchgate.net For the related DBS molecule, simulations have confirmed that intermolecular hydrogen bonding involving the terminal hydroxyl groups is a critical interaction that drives the formation of one-dimensional fibrillar structures. whiterose.ac.uk

In addition to hydrogen bonding, π-π stacking between the aromatic benzylidene groups provides a significant stabilizing force. researchgate.netnih.gov While simulations of DBS in certain environments have shown hydrogen bonding to be the dominant interaction, the contribution from phenyl groups is considered important for stiffening the molecular structure and promoting an ordered assembly. whiterose.ac.uk The interplay between these non-covalent interactions is highly dependent on the solvent environment. In polar solvents, solvent molecules can compete for hydrogen bonding sites on the gelator, potentially disrupting the network and leading to dissolution. whiterose.ac.uk In contrast, non-polar solvents can enhance the strength of the intermolecular hydrogen bonds within the gelator assembly. nottingham.ac.uk

Molecular docking, a technique often used in drug discovery to predict the binding of a small molecule to a protein, can be adapted to study the initial dimerization and oligomerization of gelator molecules. mdpi.comresearchgate.net By treating one gelator molecule as a "receptor" and another as a "ligand," docking algorithms can predict the most stable binding poses and quantify the interaction energies, revealing the preferred modes of intermolecular association that seed the gelation process. researchgate.net These initial structures can then be used as starting points for longer MD simulations to observe the growth of the supramolecular polymer fiber.

| Interaction/Process | Computational Tool | Key Finding | Role in Gelation |

|---|---|---|---|

| Hydrogen Bonding | Molecular Dynamics (MD) Simulations, Quantum Mechanics (QM). researchgate.netwhiterose.ac.uk | Formation of strong, directional intermolecular H-bonds between free -OH groups. whiterose.ac.uk | Primary directional force driving the one-dimensional growth of supramolecular fibers. |

| π-π Stacking | MD Simulations, QM. researchgate.net | Favorable stacking interactions between the benzylidene aromatic rings. researchgate.net | Contributes to the stability of the fiber network and promotes molecular ordering. |

| Molecular Dimerization | Molecular Docking, MD Simulations. mdpi.com | Identifies the lowest energy configuration for two interacting gelator molecules. | Represents the nucleation step for the self-assembly process. |

| Fiber Growth | MD Simulations. mdpi.com | Observes the spontaneous aggregation of multiple molecules into an ordered, elongated fibril. | Elucidates the kinetic pathway of supramolecular polymerization. |

| Solvent Effects | MD Simulations with explicit/implicit solvent. whiterose.ac.uk | Solvent polarity significantly affects the strength and nature of intermolecular interactions. whiterose.ac.uk | Determines whether a given liquid will be gelled or if the compound will dissolve. |

Future Research Directions and Emerging Applications

Development of Novel Derivatives with Enhanced Functionalities

The inherent structure of 2,4-o-Benzylidene-d-glucitol, with its combination of a rigid benzylidene ring and a flexible, hydroxyl-rich glucitol backbone, makes it an attractive scaffold for chemical modification. Future research will likely focus on the targeted synthesis of new derivatives with tailored properties for specific applications.

Key research thrusts are expected to include:

Modification of the Benzylidene Ring: Introduction of various substituents onto the phenyl group can significantly alter the electronic and steric properties of the molecule. This can influence self-assembly behavior, solubility, and interactions with other molecules. For instance, the incorporation of electron-donating or withdrawing groups could modulate the strength of intermolecular interactions, leading to materials with different gelation properties or thermal stabilities.

Functionalization of Free Hydroxyl Groups: The remaining free hydroxyl groups on the glucitol portion of the molecule offer multiple sites for derivatization. These can be functionalized with a variety of chemical moieties to impart new functionalities. For example, esterification or etherification with long alkyl chains could enhance amphiphilicity, leading to improved surfactant or emulsifying properties. Attachment of bioactive molecules, such as drugs or targeting ligands, could pave the way for applications in drug delivery and biomedical engineering.

Synthesis of Oligomeric and Polymeric Structures: Using this compound as a monomer or a key building block, researchers can explore the synthesis of novel oligomers and polymers. These materials could exhibit unique architectures and properties, such as biodegradability and biocompatibility, making them suitable for use as biomaterials or in environmentally friendly plastics.

The following table outlines potential novel derivatives of this compound and their projected enhanced functionalities.

| Derivative Class | Potential Modification | Projected Enhanced Functionality |

| Aryl-Substituted Derivatives | Introduction of nitro, amino, or halogen groups on the benzylidene ring. | Modified self-assembly properties, altered thermal stability, potential for use in electronic materials. |

| Alkyl Chain Conjugates | Esterification or etherification of free hydroxyl groups with fatty acids or polyethylene (B3416737) glycol (PEG). | Improved amphiphilicity, enhanced surfactant properties, potential for use in drug delivery systems. |

| Bioactive Conjugates | Covalent attachment of drugs, peptides, or targeting ligands. | Targeted drug delivery, development of functional biomaterials for tissue engineering. |

| Polymeric Derivatives | Use as a diol monomer in polyester (B1180765) or polyurethane synthesis. | Creation of biodegradable and renewable polymers with tunable mechanical properties. |

Exploration of New Application Domains in Sustainable Technologies

The derivation of this compound from renewable biomass sources makes it an inherently sustainable chemical. This has spurred interest in its application in various green technologies, aiming to reduce reliance on petrochemical feedstocks.

Emerging application domains include:

Biodegradable Polymers: As the world seeks alternatives to conventional plastics, bio-based and biodegradable polymers are gaining prominence. This compound can serve as a rigid, bio-based building block in the synthesis of polyesters and polyurethanes. lcpo.fr The incorporation of this sugar derivative can enhance the thermal and mechanical properties of the resulting polymers while maintaining their biodegradability. Research is ongoing to optimize the polymerization processes and tailor the properties of these materials for applications in packaging, agriculture, and biomedical devices.

Green Solvents and Formulations: The unique solubility characteristics of this compound and its derivatives are being explored for their potential use as green solvents or as components in sustainable formulations. Their ability to form gels in a variety of organic solvents suggests their utility as rheology modifiers in paints, coatings, and personal care products, replacing synthetic polymers. Furthermore, their potential to act as hydrotropes, substances that enhance the solubility of hydrophobic compounds in water, is an area of active investigation for applications in cleaning products and extraction processes.

Advanced Materials for Tissue Engineering and Drug Delivery: The self-assembly of sugar-based molecules into fibrillar networks can create scaffolds that mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration. assemblingsugars.fr Future research will likely focus on designing this compound derivatives that can form hydrogels with tunable mechanical properties and biocompatibility for use in tissue engineering. Moreover, the encapsulation of therapeutic agents within these gel networks offers a promising strategy for controlled and targeted drug delivery. nih.gov

Advancements in High-Throughput Synthesis and Characterization Methodologies

To accelerate the discovery and optimization of novel this compound derivatives and their applications, advancements in synthesis and characterization techniques are crucial. The development of high-throughput methods will enable the rapid screening of large libraries of compounds, significantly reducing the time and resources required for research and development.

Future directions in this area include:

Automated Synthesis Platforms: The adaptation of automated synthesis technologies, already established in fields like peptide and oligonucleotide synthesis, to carbohydrate chemistry is a key area of development. nih.govresearchgate.netdigitellinc.com Automated platforms can perform multi-step reactions in a parallel and efficient manner, allowing for the rapid generation of a diverse range of this compound derivatives. This will facilitate systematic studies of structure-property relationships.

High-Throughput Screening (HTS): Once libraries of derivatives are synthesized, HTS techniques can be employed to quickly evaluate their key properties. For example, automated rheometers can be used to screen the gelation capabilities of different derivatives in various solvents. Similarly, cell-based assays in microplate formats can be used to assess the biocompatibility and bioactivity of new compounds for biomedical applications.

Advanced Characterization Techniques: The complex, self-assembled structures formed by this compound and its derivatives require sophisticated characterization techniques to fully understand their nature. The use of techniques such as cryogenic transmission electron microscopy (cryo-TEM) and small-angle X-ray scattering (SAXS) will continue to be important for elucidating the nanoscale morphology of these materials. Furthermore, the application of advanced spectroscopic methods, like solid-state nuclear magnetic resonance (NMR) and circular dichroism (CD), will provide detailed insights into the molecular packing and intermolecular interactions that govern self-assembly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-O-Benzylidene-D-glucitol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves selective protection of hydroxyl groups on D-glucitol using benzaldehyde derivatives under acidic or anhydrous conditions. For example, benzylidene acetal formation at the 2,4-positions is achieved via a transacetalization reaction catalyzed by p-toluenesulfonic acid (p-TsOH) in refluxing toluene . Reaction time and stoichiometry of benzaldehyde derivatives are critical: excess reagent ensures complete protection, but prolonged heating may lead to side reactions (e.g., over-acetalization). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product with >95% purity, as validated by GC or HPLC .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : H NMR should show characteristic benzylidene proton signals (δ 5.50–5.70 ppm as a singlet) and absence of unprotected hydroxyl protons. C NMR confirms acetal carbon resonance at ~100–105 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+Na] for CHONa at m/z 299.0845) .

- Melting Point : Compare observed values (e.g., 62–64°C) with literature data to detect impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from:

- Stereochemical impurities : Use chiral HPLC or polarimetry to confirm enantiopurity.

- Residual solvents : Dry samples under high vacuum (<0.1 mmHg) for 24 hours before analysis.

- Degradation during storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the benzylidene group. Cross-validate results with alternative techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .

Q. How can this compound be utilized to study glycosidase enzyme mechanisms?

- Methodological Answer : The benzylidene group blocks specific hydroxyls, making the compound a substrate analog for probing enzyme active sites. For example:

- Kinetic assays : Measure enzyme activity (e.g., β-glucosidase) using UV/Vis monitoring of p-nitrophenol release from a modified substrate.

- X-ray crystallography : Co-crystallize the compound with glycosidases to map binding interactions. The 2,4-protection forces the enzyme to adopt alternative conformations, revealing mechanistic flexibility .

Q. What are the challenges in scaling up this compound synthesis for in vivo studies, and how are they mitigated?

- Methodological Answer : Key issues include:

- Low solubility : Optimize solvent systems (e.g., DMF/THF mixtures) to enhance reactant diffusion.

- By-product formation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess benzaldehyde.

- Reproducibility : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature) .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer :

- Accelerated degradation : Incubate the compound in buffers (pH 1–12) at 40°C for 48 hours.

- Analysis : Track degradation via HPLC (C18 column, acetonitrile/water mobile phase) and identify by-products using LC-MS.

- Key finding : The benzylidene group is labile under strongly acidic (pH <2) or basic (pH >10) conditions, releasing benzaldehyde and regenerating D-glucitol .

Q. What safety protocols are essential when handling this compound in a laboratory setting?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use a fume hood for synthesis steps involving volatile reagents (e.g., benzaldehyde).

- Waste disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .

Data Interpretation and Validation

Q. How can computational modeling complement experimental data for this compound’s conformational analysis?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use software like GROMACS to predict stable conformers in solution. Compare with NOESY NMR data to validate intramolecular hydrogen bonding between the benzylidene group and adjacent hydroxyls.

- Density functional theory (DFT) : Calculate NMR chemical shifts (e.g., B3LYP/6-31G* basis set) to match experimental spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.